REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:22]=[CH:23][CH:24]=1)[CH:5]=[C:6]1[CH2:11][CH2:10][N:9](C(OCC2C=CC=CC=2)=O)[CH2:8][CH2:7]1>[OH-].[OH-].[Pd+2].C(O)(=O)C>[F:1][C:2]1[CH:3]=[C:4]([CH:22]=[CH:23][CH:24]=1)[CH2:5][CH:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1 |f:1.2.3|
|
Name
|
benzyl 4-(3-fluorobenzylidene)piperidine-1-carboxylate
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C2CCN(CC2)C(=O)OCC2=CC=CC=C2)C=CC1
|
Name
|
Intermediate 181
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C2CCN(CC2)C(=O)OCC2=CC=CC=C2)C=CC1
|
Name
|
IMS
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0.227 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed by nitrogen/vacuum
|
Type
|
CUSTOM
|
Details
|
purging
|
Type
|
FILTRATION
|
Details
|
After 2 hours the mixture was filtered
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
the filtrate was diluted with water (40 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in a mixture of methanol and water (20 mL, 1:1)
|
Type
|
WASH
|
Details
|
The product was eluted with 2M ammonia
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(CC2CCNCC2)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.532 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |